Linker Atom Length Optimization: m-PEG7-CH2-OH Occupies the Optimal Range for PROTAC Ternary Complex Formation
The atom length of m-PEG7-CH2-OH (17 atoms in the linker backbone: 14 from the PEG7 chain + 3 from the propyl spacer) places it within the empirically optimal 12-20+ carbon range for PROTAC linkers [1]. In contrast, m-PEG6-OH provides only 14 atoms, potentially restricting conformational sampling, while m-PEG8-OH extends to 18 atoms, which may introduce excessive flexibility that reduces ternary complex stability . This precise atom count allows m-PEG7-CH2-OH to balance reach and rigidity, a critical factor in achieving productive ubiquitination.
| Evidence Dimension | Linker backbone atom count |
|---|---|
| Target Compound Data | 17 atoms (14 PEG + 3 propyl) |
| Comparator Or Baseline | m-PEG6-OH: 14 atoms; m-PEG8-OH: 18 atoms; Optimal PROTAC linker length range: 12-20+ carbons |
| Quantified Difference | +3 atoms vs. m-PEG6-OH; -1 atom vs. m-PEG8-OH |
| Conditions | Calculated from chemical structures; optimal range derived from PROTAC linker design literature. |
Why This Matters
Linker length is a primary determinant of PROTAC degradation efficiency, and m-PEG7-CH2-OH's 17-atom span is positioned to maximize the probability of forming a catalytically competent ternary complex.
- [1] BOC Sciences. Why PEG4, PEG6, and PEG8 Remain the Gold Standard Linkers in Targeted Protein Degradation. https://ptc.bocsci.com/resource/why-peg4-peg6-and-peg8-remain-the-gold-standard-linkers-in-targeted-protein-degradation.html View Source
